4,5-difluoro-N-isopropyl-2-nitroaniline
Description
4,5-Difluoro-N-isopropyl-2-nitroaniline is a fluorinated nitroaniline derivative characterized by a nitro group at the 2-position, two fluorine atoms at the 4- and 5-positions, and an isopropyl substituent on the amine group. This compound belongs to a class of aromatic amines with applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis likely involves sequential substitution reactions:
- Fluorination: Electrophilic aromatic substitution or halogen exchange to introduce fluorine atoms.
- N-alkylation: Reaction of the aniline precursor with isopropyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF, as seen in analogous syntheses .
- Nitration: Introduction of the nitro group via nitrating agents (e.g., HNO₃/H₂SO₄).
The electron-withdrawing nitro and fluorine groups reduce electron density on the aromatic ring, influencing reactivity in subsequent transformations, such as reductions or cyclizations .
Properties
Molecular Formula |
C9H10F2N2O2 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
4,5-difluoro-2-nitro-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H10F2N2O2/c1-5(2)12-8-3-6(10)7(11)4-9(8)13(14)15/h3-5,12H,1-2H3 |
InChI Key |
ZHXZLSNIPLKTCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares 4,5-difluoro-N-isopropyl-2-nitroaniline with structurally related nitroaniline derivatives:
Key Observations :
- Electron-withdrawing vs. donating groups : The difluoro and nitro groups in the target compound create a highly electron-deficient aromatic ring, enhancing stability but reducing nucleophilic aromatic substitution reactivity compared to methyl or methoxy-substituted analogs.
Nitro Group Reduction
- 4,5-Difluoro-N-isopropyl-2-nitroaniline : Fluorine’s electron-withdrawing effect stabilizes the nitro group, likely requiring harsher conditions (e.g., higher temperatures or stronger reducing agents like Na₂S₂O₄) for reduction to the corresponding amine .
- N-Isopropyl-4-methyl-2-nitroaniline : The methyl group’s electron-donating effect facilitates nitro reduction under milder conditions .
Cyclization Potential
- The target compound’s fluorine atoms may hinder cyclization reactions (e.g., benzimidazole formation) due to reduced ring basicity, whereas methyl-substituted analogs undergo cyclization more readily .
Physicochemical Properties
Fluorine Impact: The difluoro substitution increases thermal stability and hydrophobicity compared to non-fluorinated analogs.
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